molecular formula C23H31ClN6O2 B11423421 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11423421
M. Wt: 459.0 g/mol
InChI Key: VGUQRMAVQQWYIG-UHFFFAOYSA-N
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Description

8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine moiety into the compound . The reaction conditions often include the use of solvents such as toluene and ethyl acetate, and the reaction progress is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and purine analogs, such as:

Uniqueness

What sets 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

Molecular Formula

C23H31ClN6O2

Molecular Weight

459.0 g/mol

IUPAC Name

8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C23H31ClN6O2/c1-4-5-6-9-30-19(25-21-20(30)22(31)26-23(32)27(21)3)15-28-10-12-29(13-11-28)18-14-17(24)8-7-16(18)2/h7-8,14H,4-6,9-13,15H2,1-3H3,(H,26,31,32)

InChI Key

VGUQRMAVQQWYIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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